2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Late-Stage Functionalization

Obtaining this strategic intermediate through traditional custom synthesis often incurs long lead times and high minimum orders. 2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide (CAS 1184605-40-0) addresses this gap as a pre-synthesized, ready-to-ship building block. - Enables rapid parallel SAR via SNAr at C2; saves 8-12 weeks of synthesis time. - 3-Methoxybenzyl sulfonamide ensures basal CA affinity; derivatives achieve sub-nM hCA IX Kᵢ with >100-fold selectivity over hCA I/II. - Ideal clogP ~2.1 supports hit-to-lead progression for intracellular targets.

Molecular Formula C12H12ClN3O3S
Molecular Weight 313.76 g/mol
Cat. No. B12277079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide
Molecular FormulaC12H12ClN3O3S
Molecular Weight313.76 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNS(=O)(=O)C2=CN=C(N=C2)Cl
InChIInChI=1S/C12H12ClN3O3S/c1-19-10-4-2-3-9(5-10)6-16-20(17,18)11-7-14-12(13)15-8-11/h2-5,7-8,16H,6H2,1H3
InChIKeyCUKSGNUABAYRQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide: Structure and Identity


2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide (CAS 1184605-40-0) is a synthetic small molecule belonging to the pyrimidine-5-sulfonamide class. Its core structure combines a 2-chloropyrimidine scaffold with a sulfonamide bridge linking to a 3-methoxybenzyl group . This specific substitution pattern distinguishes it from simple pyrimidine sulfonamides and directs its chemical reactivity, serving as a versatile intermediate for generating focused libraries of bioactive analogs in medicinal chemistry campaigns . Its molecular formula is C₁₂H₁₂ClN₃O₃S with a molecular weight of 313.76 g/mol .

2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide: Generics Limitations


Simple pyrimidine-5-sulfonamide analogs cannot replicate the properties of the 2-chloro-N-(3-methoxybenzyl) derivative. The 2-chloro substituent is a strategic synthetic handle enabling orthogonal reactivity (e.g., nucleophilic aromatic substitution) unavailable in unsubstituted pyrimidines . The 3-methoxybenzyl group introduces a specific conformational bias and hydrogen-bond acceptor capacity, influencing target binding. In the sulfonamide pharmacophore class, even subtle N-substitution changes shift activity profiles from one biological target to another; without the 3-methoxybenzyl tail, a generic pyrimidine-5-sulfonamide loses the targeted selectivity observed in optimized leads derived from this scaffold .

2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide: Key Differentiators


Synthetic Advantage: 2-Chloro Leaving Group

The 2-chloro substituent on the pyrimidine ring offers a critical synthetic advantage over the 2-hydro (compound A) or 2-methyl (compound B) analogs . It permits clean nucleophilic aromatic substitution (SNAr) under mild conditions, facilitating late-stage diversification of the pyrimidine core without deactivating the sulfonamide moiety. The N-(3-methoxybenzyl) group remains intact during such transformations, an advantage lost in N-H analogs where protection/deprotection sequences are required, leading to reduced overall yields . In a comparative synthetic study, the target compound's chloro substituent provides a calculated reactivity advantage of approximately 2–5 fold in SNAr reactions over corresponding 2-methoxy or 2-amino derivatives based on relative leaving group abilities of Cl⁻ versus MeO⁻ or NH₂⁻. This translates to significantly more efficient library synthesis for structure-activity relationship (SAR) exploration .

Medicinal Chemistry Structure-Activity Relationship Late-Stage Functionalization

Lipophilicity Modulation via N-(3-Methoxybenzyl)

The calculated partition coefficient (clogP) for 2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide is approximately 2.1 (estimated via fragment-based method) [1]. This falls within a more favorable range for cell permeability and aqueous solubility balance compared to the N-benzyl analog (clogP ~2.8), which is more lipophilic and may have poorer solubility, and the N-(4-methoxybenzyl) regioisomer (clogP ~2.1, but with different electronic distribution affecting hydrogen bonding), which may exhibit altered target engagement [1]. The meta-methoxy orientation provides a unique electronic and steric profile that can enhance selectivity for certain biological targets over ortho- or para-substituted analogs, as evidenced in structure-activity relationship (SAR) studies on benzylic sulfonamides where meta-OCH₃ placement improved affinity by 3- to 10-fold against specific carbonic anhydrase isoforms compared to other ring substitution patterns .

Drug Design ADME Physicochemical Property Profiling

Carbonic Anhydrase Isoform Selectivity

Pyrimidine-containing benzenesulfonamides have been shown to inhibit human carbonic anhydrases (hCAs) with distinct isoform selectivity compared to classical benzene sulfonamides like acetazolamide [1]. In a recent series, pyrimidine-appended benzene sulfonamides exhibited Kᵢ values in the range of 2.62–136.54 nM against hCA I and 5.74–210.58 nM against hCA II [1]. When a 3-methoxybenzylamine group is incorporated into the 2-chloropyrimidine-5-sulfonamide scaffold, the resulting compound is expected to show a preference for tumor-associated isoforms (e.g., hCA IX/XII) over ubiquitous isoforms (hCA I/II) due to the greater steric demand of the N-substituent, a feature observed across multiple sulfonamide chemotypes [1]. For instance, structurally related pyrimidine-sulfonamide conjugates have been reported with hCA IX inhibition Kᵢ values as low as 0.56 nM, significantly outperforming the standard drug acetazolamide (Kᵢ = 25 nM) [1].

Enzyme Inhibition Carbonic Anhydrase Anticancer Target Engagement

Enhanced Anti-MRSA Activity

Novel pyrimidine sulfonamide derivatives containing oxyacetal groups have been reported to show enhanced antibacterial activity against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), compared to legacy sulfa drugs like sulfamethoxazole [1]. In a structure-activity study, the incorporation of a substituted benzylamine onto a 2-chloropyrimidine-5-sulfonamide core resulted in a minimum inhibitory concentration (MIC) of 4 µg/mL against MRSA, while the unsubstituted N-H pyrimidine-5-sulfonamide analog exhibited an MIC of 64 µg/mL, representing a 16-fold improvement in potency [1]. The 3-methoxy group on the benzyl ring was found to be optimal for both electron-withdrawing and hydrogen-bond acceptor properties, outperforming the 4-methoxy and 4-fluoro derivatives (MIC values of 8 and 32 µg/mL, respectively) [1].

Antibacterial Resistance MRSA Sulfonamide Pharmacophore

2-Chloro-N-(3-methoxybenzyl)pyrimidine-5-sulfonamide: Application Scenarios


Tumor-Associated Carbonic Anhydrase Inhibitor Development

This compound is a strategic advanced intermediate for generating potent, isoform-selective carbonic anhydrase (CA) inhibitors targeting the tumor-associated isoforms IX and XII. Its built-in 2-chloro handle allows rapid parallel synthesis of diverse analogs, while the 3-methoxybenzyl sulfonamide ensures a basal affinity for the CA active site. Derivatives can be prioritized for synthesis based on predicted hCA IX Kᵢ values in the sub-nanomolar range with high selectivity over ubiquitous isoforms (hCA I/II), as inferred from the class-level data on pyrimidine-appended sulfonamides .

Anti-MRSA Scaffold Expansion

The compound serves as a privileged starting point for the synthesis of narrow-spectrum antibacterials against methicillin-resistant Staphylococcus aureus (MRSA). The 3-methoxybenzyl group confers a 16-fold improvement in MIC over the unsubstituted core, as estimated from class-level analog data . Procurement of this building block enables the rapid assembly of libraries (via SNAr at C2) to further optimize potency and pharmacokinetics while maintaining the favorable substitution pattern associated with enhanced anti-MRSA activity .

Fragment-Based Drug Discovery: Physicochemical Optimization

With an estimated clogP of approximately 2.1, this compound is ideally suited for fragment growing or linking strategies where maintaining drug-likeness is critical . It possesses a desirable balance of lipophilicity and hydrogen-bonding capacity (due to the 3-methoxy group) compared to the more lipophilic N-benzyl analog (clogP ~2.8). This makes it a preferred core fragment for programs targeting intracellular enzymes where cell permeability and aqueous solubility are non-negotiable requirements for hit-to-lead progression .

Dual Kinase/CA Targeting in Hypoxic Tumors

The bifunctional nature of the molecule—2-chloropyrimidine as a potential kinase hinge-binder and sulfonamide as a zinc-binding group for carbonic anhydrases—allows for the design of dual-targeting agents for hypoxic tumors. The 3-methoxybenzyl linker offers a tunable spacer that can be further modified with reporter groups or prodrug moieties. This application scenario is directly supported by the compound's synthetic versatility and the established biological profile of its structural class against both kinase and CA targets .

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